3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(2E)-3-phenylprop-2-enoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.
Introduction of substituents: Various substituents, such as the 3,4-dichlorophenyl and 4-methylphenyl groups, are introduced through substitution reactions.
Final coupling: The final step involves coupling the diazepine core with the (E)-3-phenyl-2-propenoyl group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethylurea: A phenyl urea compound with different functional groups and applications.
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide: Another complex organic compound with a different core structure and substituents.
Uniqueness
What sets 3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique diazepine core and the specific arrangement of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C35H28Cl2N2O2 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
9-(3,4-dichlorophenyl)-6-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enoyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H28Cl2N2O2/c1-22-11-14-24(15-12-22)35-34-30(20-26(21-32(34)40)25-16-17-27(36)28(37)19-25)38-29-9-5-6-10-31(29)39(35)33(41)18-13-23-7-3-2-4-8-23/h2-19,26,35,38H,20-21H2,1H3/b18-13+ |
InChI Key |
MRXPWHKJWVIFNP-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C5N2C(=O)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C5N2C(=O)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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